molecular formula C13H18N2O B14718210 1-(4-Methylanilino)cyclopentane-1-carboxamide CAS No. 6636-89-1

1-(4-Methylanilino)cyclopentane-1-carboxamide

Cat. No.: B14718210
CAS No.: 6636-89-1
M. Wt: 218.29 g/mol
InChI Key: UXXPTFCUOYLRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylanilino)cyclopentane-1-carboxamide is an organic compound that features a cyclopentane ring substituted with a carboxamide group and a 4-methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylanilino)cyclopentane-1-carboxamide typically involves the reaction of cyclopentanecarboxylic acid with 4-methylaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylanilino)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methylanilino)cyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylanilino)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylanilino)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its cyclopentane ring provides a rigid framework, while the carboxamide and 4-methylanilino groups offer sites for further functionalization and interaction with biological targets .

Properties

CAS No.

6636-89-1

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(4-methylanilino)cyclopentane-1-carboxamide

InChI

InChI=1S/C13H18N2O/c1-10-4-6-11(7-5-10)15-13(12(14)16)8-2-3-9-13/h4-7,15H,2-3,8-9H2,1H3,(H2,14,16)

InChI Key

UXXPTFCUOYLRIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.